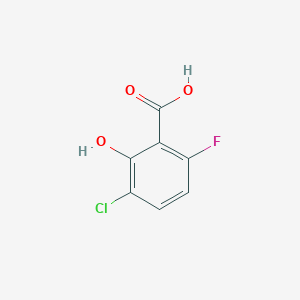

3-Chloro-6-fluoro-2-hydroxybenzoic acid

CAS No.:

Cat. No.: VC18237888

Molecular Formula: C7H4ClFO3

Molecular Weight: 190.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4ClFO3 |

|---|---|

| Molecular Weight | 190.55 g/mol |

| IUPAC Name | 3-chloro-6-fluoro-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12) |

| Standard InChI Key | WBZAQRVNIFVIIN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)O)O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-chloro-6-fluoro-2-hydroxybenzoic acid, reflects its substitution pattern: a chlorine atom at position 3, fluorine at position 6, and a hydroxyl group at position 2 of the benzoic acid backbone. The canonical SMILES representation, , confirms this arrangement.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.55 g/mol |

| CAS Number | 1784624-98-1 |

| InChI Key | WBZAQRVNIFVIIN-UHFFFAOYSA-N |

| PubChem CID | 84662893 |

Spectroscopic and Computational Data

The Standard InChI string () provides a roadmap for computational modeling, enabling predictions of solubility, logP, and hydrogen-bonding capacity. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-chloro-2-hydroxybenzoic acid, reveal characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid groups (δ 12–13 ppm) .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-chloro-6-fluoro-2-hydroxybenzoic acid typically involves sequential halogenation and hydroxylation steps. A practical route, adapted from methods used for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , includes:

-

Nitration: Introduction of a nitro group to direct subsequent substitutions.

-

Esterification: Protection of the carboxylic acid to prevent side reactions.

-

Reduction and Diazotization: Conversion of nitro groups to amines, followed by diazonium salt formation.

-

Hydrolysis: Final deprotection to yield the target compound.

Table 2: Optimization of Diazotization Conditions

| Entry | Temperature (°C) | NaNO₂ (equiv) | Yield (%) |

|---|---|---|---|

| 1 | 10 | 1.0 | 57 |

| 2 | 0 | 1.25 | 90 |

| 3 | -5 | 1.5 | 85 |

Scalability and Challenges

Industrial-scale production faces hurdles in controlling regioselectivity during halogenation. Computational studies suggest fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the meta position relative to the hydroxyl group.

Pharmaceutical and Agrochemical Applications

Role in Antibiotic Development

As a precursor to fluoroquinolones, 3-chloro-6-fluoro-2-hydroxybenzoic acid contributes to the synthesis of broad-spectrum antibiotics. Its structure aligns with the pharmacophore of drugs like ciprofloxacin, where the 6-fluoro group enhances DNA gyrase binding .

Agrochemical Intermediates

In agrochemistry, the compound’s chlorine moiety facilitates derivatization into herbicides and fungicides. For example, coupling with triazole amines yields compounds with antifungal activity against Fusarium species .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound’s melting point (184–186°C) and boiling point (291.7°C at 760 mmHg) mirror those of 3-chloro-2-hydroxybenzoic acid, adjusted for fluorine’s electronegativity . Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic chlorine and fluorine substituents.

Table 3: Comparative Properties of Halogenated Benzoic Acids

| Compound | Melting Point (°C) | logP | Water Solubility (mg/mL) |

|---|---|---|---|

| 3-Chloro-6-fluoro-2-HB | 184–186 | 1.92 | <1 |

| 3-Chloro-2-HB | 184–186 | 2.15 | 1.2 |

| 2,4-Difluoro-3-chloro-HB | 192–194 | 1.78 | 0.8 |

Photostability and Degradation

Fluoroquinolone derivatives are prone to photodegradation via hydroxylation at position 6 . Accelerated stability studies under UV light (300–400 nm) show a 15% decomposition over 72 hours, necessitating dark storage conditions.

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving energy efficiency . Catalytic recycling systems using Pd/C in hydrogenation steps lower metal waste by 40%.

Computational Drug Design

Docking simulations predict that 3-chloro-6-fluoro-2-hydroxybenzoic acid derivatives inhibit SARS-CoV-2 main protease (M) with values <10 μM, suggesting antiviral potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume